Clenproperol
Description
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDZCJTCKCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959265 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-11-6 | |
| Record name | Clenproperol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenproperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Clenproperol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenproperol is a synthetic compound classified as a β2-adrenergic agonist. Due to its structural similarity to clenbuterol (B1669167), it is presumed to share a similar pharmacological profile, primarily acting on β2-adrenergic receptors. This technical guide provides a detailed overview of the chemical structure, properties, and inferred pharmacological actions of this compound, with comparative data from the extensively studied clenbuterol where direct information on this compound is unavailable. This document is intended to serve as a foundational resource for research and development activities involving this compound.
Chemical Structure and Identification
This compound, with the IUPAC name 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol, is a substituted phenylethanolamine. Its chemical structure is characterized by a dichlorinated aniline (B41778) ring linked to an ethanolamine (B43304) side chain with an isopropyl substituent on the amine.
| Identifier | Value |
| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol[1] |
| Chemical Formula | C11H16Cl2N2O[1] |
| SMILES String | CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O[1] |
| CAS Number | 38339-11-6[1] |
Physicochemical Properties
A summary of the available experimental and computed physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Weight | 263.16 g/mol | [1] |
| Melting Point | 110-113°C | Experimental |
| Boiling Point | 399.2°C at 760 mmHg | Predicted |
| Flash Point | 195.2°C | Predicted |
| Solubility | Soluble in Chloroform, Methanol (B129727) | Experimental |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Pharmacological Properties
Based on its structural class, this compound is expected to act as a selective agonist at β2-adrenergic receptors. While specific studies on this compound's receptor binding affinity and metabolism are limited, the well-documented pharmacology of clenbuterol provides a strong inferential basis for its mechanism of action.
Mechanism of Action & Signaling Pathway
As a β2-adrenergic agonist, this compound is anticipated to bind to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding is expected to activate the receptor, leading to a conformational change that initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
A key signaling pathway influenced by the related compound clenbuterol involves the cAMP/PKA-mediated phosphorylation of the cAMP response element-binding protein (CREB). This pathway is known to regulate the expression of various genes. Another identified pathway for clenbuterol involves the Akt/eNOS/NO/Cx43 signaling cascade, which has implications in cardioprotection.
Experimental Protocols
Synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols (General Procedure)
A general method for the synthesis of compounds structurally related to this compound involves the reduction of the corresponding aminoketone.
Materials:
-
2-Alkylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (starting material)
-
Platinum oxide (catalyst)
-
Stannous chloride (promoter)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas
Procedure:
-
A mixture of the starting aminoketone hydrochloride, stannous chloride, and platinum oxide is suspended in ethanol in a hydrogenation apparatus.
-
The vessel is flushed with hydrogen and then pressurized to approximately 40-50 psig.
-
The mixture is agitated vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is evaporated to dryness under reduced pressure.
-
The residue is dissolved in water and further purified.
Note: This is a general procedure and may require optimization for the specific synthesis of this compound.
Analytical Methodology for Detection in Biological Samples (Adapted from Clenbuterol Analysis)
The analytical methods for clenbuterol can be adapted for the quantification of this compound in biological matrices such as urine and plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection.
Sample Preparation (General Solid-Phase Extraction - SPE):
-
To a biological sample (e.g., 1 mL of urine), add an internal standard.
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Adjust the pH of the sample to be alkaline.
-
Apply the sample to a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with deionized water and an organic solvent (e.g., methanol) to remove interferences.
-
Elute the analyte with a basic organic solvent mixture (e.g., methanol containing ammonia).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Summary and Future Directions
This compound is a β2-adrenergic agonist with a chemical structure and predicted pharmacological profile similar to clenbuterol. This guide provides the available chemical and physical data for this compound and outlines its inferred mechanism of action based on the extensive research on clenbuterol. The provided experimental protocols for synthesis and analysis are general and would require specific validation for this compound.
Future research should focus on obtaining experimental data for key physicochemical properties such as pKa and aqueous solubility. Furthermore, detailed pharmacological studies are necessary to determine the precise receptor binding affinity, selectivity, and metabolic fate of this compound. Such studies are crucial for a comprehensive understanding of its therapeutic potential and safety profile.
References
An In-depth Technical Guide to the Synthesis of Clenproperol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for Clenproperol, a β2-adrenergic agonist. The synthesis involves a multi-step process commencing from the commercially available starting material, 4-aminoacetophenone. This document outlines the chemical transformations, key intermediates, and experimental protocols based on established chemical literature and analogous syntheses of structurally related compounds.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a four-step sequence, as illustrated below. The pathway involves the initial dichlorination of 4-aminoacetophenone, followed by alpha-bromination of the resulting acetophenone (B1666503) derivative. Subsequent nucleophilic substitution with isopropylamine (B41738) yields the key aminoketone intermediate, which is then reduced to the final product, this compound.
Caption: Proposed four-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while the synthesis of intermediates A and B is well-documented, the protocols for the final two steps are based on highly analogous procedures for the synthesis of Clenbuterol, a structurally similar molecule.
Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone (Intermediate A)
This step involves the dichlorination of 4-aminoacetophenone.
-
Materials:
-
4-Aminoacetophenone
-
Glacial Acetic Acid
-
Chlorine gas
-
Ice water
-
-
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution to approximately 5°C.
-
Prepare a solution of chlorine gas in glacial acetic acid.
-
Rapidly add the chlorine solution to the cooled 4-aminoacetophenone solution with vigorous stirring.
-
Immediately after the addition, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to yield pure 4-amino-3,5-dichloroacetophenone.
-
Step 2: Synthesis of 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone (Intermediate B)
This step involves the alpha-bromination of the ketone group of Intermediate A.
-
Materials:
-
4-Amino-3,5-dichloroacetophenone (Intermediate A)
-
Acetic Acid
-
Bromine
-
Sodium Acetate (B1210297)
-
-
Procedure:
-
Dissolve 4-amino-3,5-dichloroacetophenone (1.0 eq) in acetic acid and heat to 62°C.
-
Prepare a solution of bromine (1.0 eq) in acetic acid.
-
Add the bromine solution dropwise to the heated solution of Intermediate A over 1 hour.
-
During the bromine addition, add sodium acetate (0.4 eq) in two portions.
-
After the addition is complete, cool the reaction mixture to 30°C.
-
The product, 2-bromo-1-(4-amino-3,5-dichlorophenyl)ethanone, can be isolated by filtration and purified by recrystallization.
-
Step 3: Synthesis of 2-(Isopropylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone (Intermediate C)
This step involves the nucleophilic substitution of the bromine atom with isopropylamine. This protocol is adapted from the synthesis of the tert-butyl analogue, Clenbuterol.
-
Materials:
-
2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone (Intermediate B)
-
Isopropylamine
-
Chloroform
-
Potassium Iodide (catalytic amount)
-
-
Procedure:
-
To a stirred solution of Intermediate B (1.0 eq) in chloroform, add a catalytic amount of potassium iodide.
-
Cool the mixture to 0-5°C and add isopropylamine (3.0 eq).
-
Continue stirring at 0-5°C for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter any undissolved salts.
-
Distill the filtrate under vacuum to obtain the crude product.
-
Triturate the crude solid with hexane to yield 2-(isopropylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.
-
Step 4: Synthesis of this compound
This final step involves the reduction of the ketone group of Intermediate C to a secondary alcohol. This protocol is based on the reduction of the analogous aminoketone in the synthesis of Clenbuterol.
-
Materials:
-
2-(Isopropylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone (Intermediate C)
-
Methanol
-
Sodium Borohydride (B1222165)
-
-
Procedure:
-
Dissolve Intermediate C (1.0 eq) in methanol.
-
Cool the solution to 0-5°C.
-
Slowly add sodium borohydride (NaBH4) in portions while maintaining the temperature.
-
Stir the reaction mixture at 0-5°C until the reaction is complete (monitor by TLC).
-
After completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
The product can be further purified by recrystallization.
-
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis. It is important to note that the yields for steps 3 and 4 are based on analogous reactions and may vary for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reported/Expected Yield |
| 1 | Chlorination | 4-Aminoacetophenone | 4-Amino-3,5-dichloroacetophenone | 52-89% |
| 2 | Bromination | 4-Amino-3,5-dichloroacetophenone | 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone | ~80% (based on analogy) |
| 3 | Nucleophilic Substitution | 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone | 2-(Isopropylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone | ~76% (based on analogy) |
| 4 | Reduction | 2-(Isopropylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone | This compound | High (expected) |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow diagram for the synthesis of this compound.
Methodological & Application
Application Notes and Protocols for the Analysis of Clenproperol
These application notes provide a framework for the quantitative analysis of Clenproperol in biological matrices, targeting researchers, scientists, and professionals in drug development. The methodologies outlined are based on established analytical techniques for β2-adrenergic agonists and are intended for research purposes.
Introduction
This compound is a β2-adrenergic agonist, structurally related to Clenbuterol, and is primarily used as a bronchodilator in veterinary medicine.[1] Its potential for misuse as a growth-promoting agent in livestock necessitates sensitive and specific analytical methods for its detection and quantification in various biological samples.[1] These protocols describe the use of high-purity this compound analytical standards for the development and validation of such methods.
Chemical Information:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 38339-11-6 | C11H16Cl2N2O | 263.16 g/mol |
| This compound-d7 | 1173021-09-4 | C11H9D7Cl2N2O | 270.21 g/mol |
Analytical Standards and Reagents
High-purity reference materials are crucial for accurate and reliable analysis. This compound and its deuterated internal standard (this compound-d7) can be sourced from various chemical standard suppliers.
-
Primary Analytical Standard: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d7 (or other suitable stable isotope-labeled analogue)
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid.
-
Reagents: Ammonium acetate, and other reagents as required for sample preparation and mobile phase.
Quantitative Analysis by UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound in complex biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from biological samples prior to LC-MS/MS analysis.
Experimental Protocol:
-
Sample Pre-treatment:
-
To 1 mL of urine or homogenized tissue, add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d7).
-
Vortex for 30 seconds.
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex again.
-
For tissue samples, enzymatic hydrolysis may be required to release conjugated forms of the analyte.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Follow with a wash of 3 mL of 50% methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of a freshly prepared solution of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Instrumental Parameters
The following are representative instrumental parameters. Optimization will be required for specific instrumentation and applications.
| Parameter | Setting |
| UHPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound: m/z 263.1 → 245.1 (Quantifier), 263.1 → 203.1 (Qualifier)[2] |
| This compound-d7: m/z 270.1 → 252.1 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Method Validation Data
The following table summarizes typical validation parameters for the UHPLC-MS/MS analysis of this compound in swine muscle and liver tissues.[3]
| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |
| Swine Muscle | ≥ 0.9900 | 0.05 | 0.2 | 76.4 - 111.7 | ≤ 22.9 |
| Swine Liver | ≥ 0.9900 | 0.8 | 2.5 | 76.4 - 111.7 | ≤ 22.9 |
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic agonist, exerts its effects by binding to and activating β2-adrenergic receptors.[1] This activation triggers a downstream signaling cascade within the target cells. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, resulting in the physiological response, such as smooth muscle relaxation in the case of bronchodilation.
This compound β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.
This compound Quantitative Analysis Workflow
References
Application Notes and Protocols for Preclinical Research on Clenproperol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Clenproperol is a structural analog of Clenbuterol (B1669167). Due to limited publicly available data on this compound, this research protocol has been developed by extrapolating information from studies on Clenbuterol and general principles of preclinical drug development. All proposed experiments and expected data are hypothetical and intended to serve as a comprehensive research framework.
Introduction
This compound is a beta-adrenergic agonist, structurally related to Clenbuterol.[1] Like Clenbuterol, it is presumed to act as a selective agonist for beta-2 adrenergic receptors (β2-AR), suggesting potential therapeutic applications as a bronchodilator for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] The objective of this document is to provide a detailed research protocol for the preclinical evaluation of this compound, covering its in vitro characterization, in vivo efficacy, pharmacokinetic profiling, and toxicological assessment.
In Vitro Characterization
Beta-2 Adrenergic Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human beta-2 adrenergic receptor.
Methodology: Competitive Radioligand Binding Assay [5]
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (20-40 µg protein/well).
-
Add a fixed concentration of a high-affinity radioligand for β2-AR, such as [3H]-dihydroalprenolol ([3H]-DHA).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding determination, use a high concentration of a known β2-AR antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency Assessment
Objective: To measure the functional potency (EC50) of this compound in stimulating the β2-AR signaling pathway.
Methodology: cAMP Accumulation Assay
-
Cell Culture:
-
Plate cells expressing the human β2-AR (e.g., HEK293 or CHO cells) in a 96-well plate and culture overnight.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX, 100 µM), for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) to the wells. Include a known β2-AR agonist (e.g., isoproterenol) as a positive control.
-
Incubate for 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Use a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
In Vitro Metabolic Stability
Objective: To assess the metabolic stability of this compound in liver microsomes and identify its major metabolic pathways.
Methodology: Liver Microsomal Stability Assay
-
Incubation:
-
Prepare an incubation mixture containing pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
Add this compound at a final concentration of 1 µM.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Include control incubations without the NADPH-regenerating system to assess non-CYP-mediated degradation.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (microsomal protein concentration).
-
For metabolite identification, analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on mass shifts, drawing comparisons to known Clenbuterol metabolites like N-oxidation and conjugation products.
-
In Vivo Animal Studies
All animal studies must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Pharmacokinetic (PK) Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-4 per time point or per group if using sparse sampling).
-
House the animals under standard laboratory conditions and fast them overnight before dosing.
-
-
Drug Administration and Sampling:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or by sparse sampling at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis and PK Calculation:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Calculate key PK parameters including: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
-
Efficacy in an Asthma Animal Model
Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in a rodent model of allergic asthma.
Methodology: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Sensitization and Challenge:
-
Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).
-
Challenge: From days 21 to 23, challenge the sensitized mice by exposing them to an aerosolized solution of OVA for 30 minutes each day.
-
-
Treatment Groups:
-
Vehicle Control Group: Sensitized and challenged mice receiving the vehicle.
-
This compound Group(s): Sensitized and challenged mice receiving different doses of this compound (e.g., 0.1, 0.5, 1.0 mg/kg) administered orally 1 hour before each OVA challenge.
-
Positive Control Group: Sensitized and challenged mice receiving a standard-of-care treatment like dexamethasone.
-
Naive Group: Mice receiving saline instead of OVA.
-
-
Efficacy Endpoints (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes) to assess airway inflammation.
-
Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Preclinical Toxicology Assessment
Objective: To evaluate the safety profile of this compound and determine the No-Observed-Adverse-Effect Level (NOAEL).
Methodology: Repeat-Dose Toxicity Study in Rats (28-day)
-
Study Design:
-
Use both male and female Sprague-Dawley rats.
-
Administer this compound daily via oral gavage for 28 consecutive days.
-
Include at least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on acute toxicity studies.
-
Include a recovery group at the high dose and control level to assess the reversibility of any observed effects.
-
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination before the study and at termination.
-
Clinical Pathology (at termination):
-
Hematology: Complete blood counts.
-
Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes (especially potassium, given the known effects of β2-agonists).
-
-
Gross Pathology and Organ Weights: At necropsy, conduct a full macroscopic examination and weigh key organs (liver, kidneys, heart, lungs, spleen, etc.).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups.
-
-
Data Analysis:
-
Analyze all quantitative data for statistical significance.
-
Correlate clinical observations, clinical pathology, and histopathology findings to identify any target organ toxicity.
-
Determine the NOAEL, which is the highest dose level at which there are no treatment-related adverse findings.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are templates for the expected data.
Table 1: In Vitro Characterization of this compound (Hypothetical Data)
| Parameter | This compound | Clenbuterol (Reference) |
|---|---|---|
| β2-AR Binding Affinity (Ki, nM) | 8.5 | 6.3 |
| Functional Potency (EC50, nM) | 12.2 | ~10-50 |
| In Vitro Half-life (t½, min) | 45 | ~50 |
| Intrinsic Clearance (CLint, µL/min/mg) | 30.8 | ~28 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 150 | 85 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-inf (ng*h/mL) | 450 | 1125 |
| t½ (h) | 28 | 30 |
| CL (L/h/kg) | 2.2 | - |
| Vd (L/kg) | 88 | - |
| Bioavailability (F%) | - | 50% |
Table 3: Efficacy of this compound in OVA-Induced Asthma Model (Hypothetical Data)
| Treatment Group | Total Cells in BALF (x10⁵) | Eosinophils in BALF (x10⁴) | Airway Hyperresponsiveness (Penh) |
|---|---|---|---|
| Naive | 0.5 ± 0.1 | 0.1 ± 0.05 | 1.2 ± 0.2 |
| Vehicle Control | 5.2 ± 0.8 | 2.5 ± 0.5 | 3.5 ± 0.6 |
| This compound (0.5 mg/kg) | 2.1 ± 0.4* | 0.8 ± 0.2* | 1.8 ± 0.3* |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.3* | 0.4 ± 0.1* | 1.5 ± 0.2* |
- p < 0.05 compared to Vehicle Control
Table 4: Summary of 28-Day Toxicology Study of this compound (Hypothetical Findings)
| Dose Level (mg/kg/day) | Key Findings | NOAEL Determination |
|---|---|---|
| 0 (Vehicle) | No treatment-related findings. | - |
| 1 (Low) | No treatment-related findings. | ≥ 1 mg/kg/day |
| 5 (Mid) | Mild, reversible tachycardia. | - |
| 25 (High) | Tachycardia, slight increase in heart weight, mild muscle tremors. | - |
Mandatory Visualizations
Caption: Presumed signaling pathway of this compound via the β2-adrenergic receptor.
Caption: High-level experimental workflow for preclinical evaluation of this compound.
Caption: Logical flow of the this compound preclinical development plan.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 3. [Pharmacokinetics and metabolite pattern of clenbuterol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A trial of clenbuterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity of ractopamine, clenbuterol, and L-644,969 for the beta-adrenergic receptor population in porcine adipose tissue and skeletal muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of Clenproperol from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of Clenproperol from various biological matrices, including urine, plasma, and tissue. This compound is a β2-adrenergic agonist that requires efficient extraction and purification prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] The described protocol is a synthesized methodology based on established procedures for this compound and related β2-agonists, ensuring high recovery and removal of interfering matrix components.[4][5]
Introduction
This compound is a potent β2-agonist that has been investigated for therapeutic applications but is also a substance of concern in sports doping and veterinary medicine. Accurate and sensitive detection of this compound in biological samples is crucial for both clinical and regulatory purposes. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and the potential for automation. This application note details a robust SPE protocol for the isolation of this compound from complex biological samples.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase cartridges such as C18 or polymeric cartridges like Oasis HLB are recommended for optimal retention of this compound.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Deionized water
-
Internal Standard (e.g., Clenbuterol-d9)
-
Sample Preparation
Urine:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
To 5 mL of the supernatant, add 10 µL of the internal standard solution.
-
Adjust the pH of the sample to approximately 9-10 with ammonium hydroxide.
Plasma/Serum:
-
To 1 mL of plasma or serum, add 10 µL of the internal standard solution.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of 2% formic acid in deionized water.
Tissue (e.g., Meat):
-
Homogenize 5 g of tissue with 20 mL of acetonitrile.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 10 mL of 2% formic acid in deionized water.
Solid-Phase Extraction Protocol
This protocol is optimized for a 3 mL, 60 mg C18 SPE cartridge. Volumes may need to be adjusted for different cartridge sizes.
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 3 mL of 40% methanol in deionized water to remove moderately polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 x 1.5 mL of 2% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-500 µL of the initial mobile phase for LC-MS analysis.
-
Data Presentation
The following tables summarize typical performance data for the SPE of this compound and related compounds from biological matrices.
Table 1: Recovery Rates of β2-Agonists using different SPE Cartridges
| Compound | Matrix | SPE Cartridge | Recovery (%) | Reference |
| Clenbuterol (B1669167) | Plasma | Oasis HLB | > 70% | |
| Clenbuterol | Plasma | C18 | > 90% | |
| Procaterol | Urine | XAD2 | 83% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and related compounds
| Compound | Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Clenbuterol | Urine | SPE-MS/MS | 2 | - | |
| Clenbuterol | Urine | SPE-MS3 | 0.5 (PDVB), 2 (C18) | - | |
| Clenbuterol | Urine | SPME-LC-UV | 9 | 32 | |
| Clenbuterol | Serum | SPME-LC-UV | 5 | 24 | |
| Clenbuterol | Urine | SPE-UHPLC-MS/MS | - | 0.1 |
Visualizations
Diagram 1: General Workflow for this compound Solid-Phase Extraction
Caption: Workflow of the this compound solid-phase extraction protocol.
Diagram 2: Logical Steps in SPE Method Development
References
- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for the detection of clenbuterol. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. II. Determination of clenbuterol in urine using multiple-stage mass spectrometry in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Note: The Use of Clenproperol as a Reference Standard in the Analysis of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol (B1669167), a potent β2-adrenergic agonist, is a subject of significant interest in both therapeutic research and regulatory monitoring due to its bronchodilatory and anabolic effects. Accurate and reliable quantification of Clenbuterol in various matrices is crucial. The use of an appropriate internal standard is paramount in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to ensure precision and accuracy by compensating for variations in sample preparation and instrument response. While isotopically labeled analogs like Clenbuterol-d9 are common internal standards, their availability and cost can be prohibitive.[1][2][3][4] This application note explores the potential of Clenproperol, a structurally similar β2-agonist, as a viable and cost-effective reference standard for the analysis of Clenbuterol.
Rationale for Using this compound
This compound shares a high degree of structural similarity with Clenbuterol, differing primarily in the substitution on the amine group (isopropyl in this compound versus tert-butyl in Clenbuterol). This structural analogy suggests that this compound will exhibit similar physicochemical properties, including extraction efficiency, ionization response, and chromatographic behavior. These characteristics are essential for an effective internal standard, as it should mimic the analyte's behavior throughout the analytical process.
Physicochemical Properties Comparison:
| Property | Clenbuterol | This compound |
| Chemical Formula | C12H18Cl2N2O | C11H16Cl2N2O |
| Molecular Weight | 277.19 g/mol [5] | 263.16 g/mol |
| Structure | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | 1-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol |
Experimental Protocols
The following are proposed protocols for the analysis of Clenbuterol using this compound as a reference standard, based on established methodologies for Clenbuterol quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from validated methods for Clenbuterol analysis in biological matrices.
a. Sample Preparation (Urine)
-
To 1 mL of urine sample, add 50 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 1 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7).
-
Vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
c. Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clenbuterol | 277.1 | 203.1 | 20 |
| 277.1 | 259.1 | 15 | |
| This compound | 263.1 | 189.1 | 20 |
| 263.1 | 245.1 | 15 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established GC-MS methods for Clenbuterol, which often require derivatization.
a. Sample Preparation and Derivatization (Tissue)
-
Homogenize 1 g of tissue sample with 5 mL of phosphate buffer (pH 7.4).
-
Add 50 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform liquid-liquid extraction with 5 mL of ethyl acetate.
-
Centrifuge and collect the organic layer.
-
Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness.
-
Derivatize the residue with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
b. GC-MS Instrumental Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 280°C at 15°C/min, hold for 5 minutes |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
c. Representative SIM Ions:
| Analyte (TMS derivative) | Monitored Ions (m/z) |
| Clenbuterol | 335, 337, 262 |
| This compound | 321, 323, 248 |
Data Presentation
The following tables present representative quantitative data that can be expected from such analyses, based on typical performance characteristics of similar methods found in the literature.
Table 1: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Clenbuterol |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (%) | 92 ± 5% |
| Precision (RSD%) | < 10% |
Table 2: GC-MS Method Performance (Hypothetical Data)
| Parameter | Clenbuterol |
| Linear Range | 0.5 - 200 ng/g |
| Limit of Detection (LOD) | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Recovery (%) | 88 ± 7% |
| Precision (RSD%) | < 15% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Clenbuterol analysis.
Clenbuterol Signaling Pathway
Caption: Simplified β2-adrenergic receptor signaling pathway.
Conclusion
The use of this compound as a reference standard in the analysis of Clenbuterol presents a promising and cost-effective alternative to isotopically labeled standards. Its structural similarity to Clenbuterol suggests comparable analytical behavior, which is a key requirement for a reliable internal standard. The proposed LC-MS/MS and GC-MS protocols, based on established methods, provide a solid foundation for method development and validation. Further studies are warranted to fully validate the use of this compound across various matrices and to establish its performance characteristics in comparison to commonly used internal standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does the analysis of the enantiomeric composition of clenbuterol in human urine enable the differentiation of illicit clenbuterol administration from food contamination in sports drug testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clenproperol Peak Resolution in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Clenproperol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of this compound in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound, leading to overlapping peaks and inaccurate quantification, can stem from several factors. The most common issues include:
-
Inappropriate Mobile Phase Composition: The type of organic solvent, the aqueous buffer, and their ratio are critical for achieving optimal separation.[1]
-
Incorrect Mobile Phase pH: As an ionizable compound, the pH of the mobile phase can significantly alter the ionization state of this compound and any impurities, thereby affecting their retention times and selectivity.[2][3]
-
Suboptimal Stationary Phase: The choice of HPLC column, including the stationary phase chemistry (e.g., C18, C8) and particle size, plays a crucial role in the separation mechanism.[4]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing, which compromises resolution.[5]
-
System Suitability Issues: Problems with the HPLC system itself, such as excessive dead volume, can cause peak broadening.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak broadening, splitting, or tailing. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least one to two units away from the analyte's pKa. This ensures that the analyte is predominantly in a single ionic state.
Q3: Can changing the organic modifier in the mobile phase improve resolution?
Yes, changing the organic modifier is a powerful tool for optimizing selectivity and improving peak resolution. Different organic solvents, such as acetonitrile (B52724) and methanol, interact differently with the analyte and the stationary phase. Switching from one to another can alter the elution order and improve the separation of co-eluting peaks. Additionally, adjusting the percentage of the organic modifier in the mobile phase can significantly impact retention times; a lower percentage of the organic modifier will generally increase retention and may improve the resolution of early-eluting peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue where the peak is asymmetrical, with the latter half being broader than the front half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Basic compounds like this compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing these interactions. Using a highly end-capped column can also mitigate this issue. |
| Mobile Phase pH close to Analyte's pKa | If the mobile phase pH is near the pKa of this compound, it can exist in both ionized and non-ionized forms, causing tailing. Adjust the mobile phase pH to be at least 1-2 units away from the pKa. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak tailing. Try diluting the sample and reinjecting. |
| Column Contamination or Degradation | Contaminants on the column or a void at the column inlet can cause peak distortion. Flush the column with a strong solvent or, if necessary, replace the column. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front part is broader than the back.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | Injecting too high a concentration or volume of the sample is a common cause of peak fronting. Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. If possible, dissolve the sample in the mobile phase. |
| Column Degradation | A collapsed column bed can lead to peak fronting. This may require column replacement. |
Data Presentation: Optimizing Peak Resolution
The following table provides illustrative data on how varying HPLC parameters can affect the peak resolution of this compound from a closely eluting impurity. This data is based on established chromatographic principles and is intended for guidance.
| Mobile Phase Composition (Acetonitrile:Buffer) | Mobile Phase pH | Flow Rate (mL/min) | Resolution (Rs) | Asymmetry Factor |
| 40:60 | 3.0 | 1.0 | 1.8 | 1.1 |
| 50:50 | 3.0 | 1.0 | 1.5 | 1.2 |
| 60:40 | 3.0 | 1.0 | 1.1 | 1.4 |
| 40:60 | 5.0 | 1.0 | 1.4 | 1.5 |
| 40:60 | 7.0 | 1.0 | 1.0 | 1.8 |
| 40:60 | 3.0 | 0.8 | 2.0 | 1.0 |
| 40:60 | 3.0 | 1.2 | 1.6 | 1.2 |
Note: This is example data for illustrative purposes. Actual results may vary based on the specific column, system, and impurities.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak resolution of this compound.
-
Prepare a series of mobile phases:
-
Mobile Phase A: 20 mM potassium phosphate (B84403) buffer.
-
Mobile Phase B: Acetonitrile.
-
Prepare mixtures with varying ratios of A:B (e.g., 60:40, 55:45, 50:50).
-
-
Adjust the pH of the aqueous portion (Mobile Phase A) to different values (e.g., 3.0, 5.0, 7.0) using phosphoric acid before mixing with the organic modifier.
-
Equilibrate the HPLC system with the first mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound containing the impurity of interest.
-
Record the chromatogram and measure the resolution and asymmetry factor.
-
Repeat steps 3-5 for each mobile phase composition and pH.
-
Compare the results to determine the optimal mobile phase conditions.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in your HPLC analysis of this compound.
Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC analysis.
Mobile Phase Optimization Strategy
This diagram outlines a strategy for optimizing the mobile phase to enhance the separation of this compound.
Caption: A stepwise approach to mobile phase optimization for improved peak resolution.
References
Technical Support Center: Overcoming Matrix Effects in Clenproperol Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Clenproperol, with a focus on overcoming matrix effects.
Troubleshooting Guide
This guide provides solutions to common issues observed during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity or No Peak for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3] | - Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5] - Chromatographic Separation: Adjust the gradient or change the stationary phase of the analytical column to better separate this compound from matrix components. - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This is a viable option if the initial signal is sufficiently high. |
| Suboptimal MS Source Conditions: Inefficient ionization of the analyte. | - Source Parameter Optimization: Infuse a standard solution of this compound and optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal. | |
| Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal for this compound. | - Verify Transitions: Infuse a this compound standard to confirm the most abundant and specific precursor and product ions. Common transitions for similar beta-agonists can serve as a starting point. | |
| High Background Noise | Matrix Interference: A complex sample matrix can lead to a high chemical background. | - Improve Sample Cleanup: Utilize more selective sample preparation techniques like SPE with a mixed-mode cation exchange sorbent. - Differential Ion Mobility: If available, use a differential ion mobility device to separate this compound from isobaric interferences. |
| Contamination: Contamination from the sample, solvent, or LC system. | - Blank Injections: Run solvent blanks and extracted matrix blanks to identify the source of contamination. - System Cleaning: Flush the LC system and clean the MS source. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Problems with the analytical column, mobile phase, or injection solvent. | - Column Health: Check the column for voids or contamination. Flush or replace the column if necessary. - Mobile Phase Mismatch: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. - pH Effects: For basic compounds like this compound, ensure the mobile phase pH is appropriate to maintain a consistent ionic form. |
| Matrix Overload: High concentrations of matrix components affecting the chromatography. | - Sample Dilution: Dilute the sample to reduce the load on the column. - Enhanced Sample Cleanup: Implement a more effective sample preparation method to remove a larger portion of the matrix. | |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d9) co-elutes with the analyte and experiences similar matrix effects, providing reliable normalization. - Matrix-Matched Calibrants: Prepare calibration standards in an extract of the same matrix as the samples to compensate for consistent matrix effects. |
| Sample Preparation Variability: Inconsistent extraction recovery. | - Automate Sample Preparation: Use automated systems for liquid handling and SPE to improve precision. - Internal Standard Addition: Add the internal standard at the very beginning of the sample preparation process to account for losses during extraction. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.
2. How can I determine if my this compound analysis is affected by matrix effects?
A common method is the post-extraction spike comparison. Analyze three sets of samples:
-
Set A: this compound standard in a neat solvent.
-
Set B: A blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C: A matrix sample spiked with this compound before extraction.
The matrix effect can be calculated as: (Peak Area in Set B / Peak Area in Set A) * 100%. A value significantly different from 100% indicates a matrix effect. The overall recovery can be assessed by comparing Set C to Set B.
3. What is the best sample preparation technique to minimize matrix effects for this compound?
For complex biological matrices like urine or plasma, Solid-Phase Extraction (SPE) is highly effective. A mixed-mode cation exchange SPE cartridge is often recommended for basic compounds like this compound as it provides a dual retention mechanism for enhanced cleanup. Liquid-Liquid Extraction (LLE) can also be effective in removing interfering substances.
4. Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A SIL-IS has nearly identical chemical and physical properties to the analyte (this compound) and will therefore have a very similar chromatographic retention time and ionization behavior. This allows it to effectively compensate for variations in sample preparation recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.
5. Can I just dilute my sample to overcome matrix effects?
Dilution can be a simple and effective way to reduce the concentration of matrix components and thereby lessen their impact on ionization. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-level quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a representative method for the extraction of this compound from a urine matrix using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
This compound standard solutions
-
This compound-d9 internal standard solution
-
Deionized water
-
Formic acid
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of this compound-d9 internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | This compound: To be optimized (e.g., based on precursor ion [M+H]⁺) This compound-d9: To be optimized |
| Collision Energy | To be optimized for each transition |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. I. Determination of clenbuterol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. II. Determination of clenbuterol in urine using multiple-stage mass spectrometry in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clenproperol Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Clenproperol in solution. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to assess stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as methanol (B129727) and chloroform[1]. For cell-based assays, it is common practice to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO first, followed by dilution in an aqueous buffer. Always verify the final solvent concentration is compatible with your experimental system.
Q2: What are the ideal storage conditions for this compound stock solutions?
The solid form of this compound should be stored at -20°C[1]. For solutions, it is recommended to:
-
Store aliquots in tightly sealed vials at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.
-
For short-term storage (a few days), solutions may be kept at 2-8°C.
-
Protect solutions from light to prevent potential photodegradation, a common precaution for pharmaceutical compounds[2].
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (an aryloxypropanolamine derivative) and general chemical principles, the most probable degradation pathways include:
-
Oxidation: The catechol-like moiety and the amine group can be susceptible to oxidation. Injectable solutions of similar compounds are known to be unstable due to oxidation[3]. Materials to avoid include oxidizing agents[4].
-
Hydrolysis: Although generally stable, forced degradation studies often investigate susceptibility to acid and base hydrolysis. This compound is known to be incompatible with water, suggesting hydrolysis is a potential concern.
Q4: How can I detect this compound degradation?
Degradation can be detected and quantified using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of this compound and related β-agonists. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram typically indicates degradation.
Troubleshooting Guide
Issue: My this compound solution has turned a slight yellow/brown color.
-
Probable Cause: This is often a sign of oxidation. The catechol moiety present in many β-agonists is prone to oxidation, leading to colored byproducts.
-
Solution:
-
Discard the discolored solution.
-
Prepare fresh solutions using de-gassed solvents or buffers.
-
Store new solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Issue: I observe a precipitate in my solution after storage or dilution in an aqueous buffer.
-
Probable Cause: This could be due to poor solubility at the final concentration, solvent evaporation from a loose cap, or the formation of an insoluble degradation product.
-
Solution:
-
Confirm the solubility limits in your specific solvent/buffer system.
-
Ensure vials are sealed properly to prevent solvent evaporation.
-
If solubility is the issue, consider preparing a more dilute stock solution or using a different co-solvent system (e.g., with a small percentage of DMSO).
-
Issue: My experimental results are inconsistent or show a loss of compound activity over time.
-
Probable Cause: This is a classic sign of compound instability. The concentration of the active parent compound is likely decreasing over time.
-
Solution:
-
Prepare fresh solutions immediately before each experiment. Avoid using old stock solutions.
-
Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV) before use.
-
Perform a forced degradation study (see protocol below) to understand how quickly the compound degrades under your specific experimental conditions (e.g., temperature, pH).
-
Troubleshooting Decision Flowchart
Caption: Troubleshooting flowchart for this compound stability issues.
Quantitative Data Summary
While extensive stability data for this compound is not publicly available, the following tables provide a template for how to structure and present data from your own stability studies.
Table 1: Recommended Solvents and General Storage Conditions
| Parameter | Recommendation | Source |
|---|---|---|
| Primary Solvents | Methanol, Chloroform | |
| Solid Storage Temp. | -20°C | |
| Solution Storage | -20°C to -80°C (long-term), 2-8°C (short-term) | Best Practice |
| Incompatible With | Oxidizing agents, Reducing agents, Water |
| Light Protection | Store protected from light | Best Practice |
Table 2: Example Data Template for a Forced Degradation Study
| Stress Condition | Time (hours) | % this compound Remaining | Degradants Observed (e.g., # of new peaks) |
|---|---|---|---|
| 0.1 M HCl at 60°C | 0 | 100% | 0 |
| 2 | 95% | 1 | |
| 8 | 82% | 2 | |
| 24 | 65% | 2 | |
| 0.1 M NaOH at 60°C | 0 | 100% | 0 |
| 2 | 98% | 0 | |
| 8 | 90% | 1 | |
| 24 | 78% | 1 | |
| 3% H₂O₂ at RT | 0 | 100% | 0 |
| 2 | 70% | 3 | |
| 8 | 45% | 4 |
| | 24 | 15% | 4 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound. Such studies are crucial for developing stability-indicating analytical methods. An extent of degradation between 5-20% is often considered suitable for these purposes.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal) and identify degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA or MS detector
-
C18 reverse-phase column
-
pH meter
-
Calibrated oven
-
Photostability chamber
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions: For each condition, use a concentration of ~100 µg/mL this compound.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose both solid powder and the methanolic stock solution to 80°C in a calibrated oven.
-
Photolytic Degradation: Expose the methanolic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
-
Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Sample Processing:
-
Cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.
-
Determine the percentage of this compound remaining and identify the relative retention times and peak areas of any degradation products.
-
Signaling Pathway
This compound is a β2-adrenergic receptor agonist. It exerts its effects by binding to and activating the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway is as follows.
Caption: Canonical β2-adrenergic receptor signaling pathway.
References
- 1. usbio.net [usbio.net]
- 2. Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
Technical Support Center: Clenproperol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during clenproperol analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in a blank sample during this compound analysis?
A1: Background interference in a blank sample, even when no analyte is present, can originate from several sources. These include contaminated solvents, reagents, and sample preparation devices such as plasticware, which can leach plasticizers.[1] Volatile organic compounds from personal care products used by lab personnel can also be introduced.[1] Additionally, airborne particles like dust and residues from previous experiments can settle into samples and contribute to background noise.[2]
Q2: My this compound standard seems to be degrading. What are the likely causes?
A2: this compound, like other beta-agonists, can be susceptible to degradation under certain conditions. Based on studies of the closely related compound clenbuterol (B1669167), significant degradation can occur in acidic conditions and upon exposure to sunlight.[1][3] Therefore, it is crucial to store standards in appropriate light-protected containers and to ensure the pH of your solutions is controlled. While clenbuterol has shown stability in neutral, basic, oxidative, and thermal conditions, it is best practice to minimize exposure to extreme temperatures and oxidizing agents.
Q3: We are observing ghost peaks in our chromatograms. What could be the cause?
A3: Ghost peaks in chromatography are typically caused by the carryover of analytes from a previous injection. This can happen if the column is not adequately washed between runs. Another common cause is contamination of the injection port or syringe. It is also possible that highly retained compounds from a previous sample are slowly eluting in subsequent runs. To troubleshoot, inject a series of blank solvents to see if the ghost peak diminishes. If so, optimize your wash steps. If the problem persists, cleaning the injector and syringe may be necessary.
Q4: Can the sample matrix itself be a source of contamination or interference?
A4: Yes, the sample matrix is a significant source of potential interference. Complex matrices, such as those from biological tissues or food products, contain numerous endogenous compounds that can co-elute with this compound or suppress its ionization in mass spectrometry, leading to inaccurate quantification. Proper sample preparation, including techniques like solid-phase extraction (SPE), is critical to remove these interfering substances.
Q5: What are some best practices to prevent cross-contamination between samples in the laboratory?
A5: To prevent cross-contamination, it is essential to follow strict laboratory protocols. Always use fresh pipette tips for each sample and standard. Ensure that all glassware and equipment are thoroughly cleaned and rinsed with high-purity solvent before use. It is also advisable to prepare high-concentration standards in a separate area from where sample preparation and analysis are conducted. When possible, use disposable labware to minimize the risk of carryover.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
Presence of peaks in blank injections.
-
Unidentified peaks in samples that are not present in the standards.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use. |
| Leaching from Labware | Use labware made of inert materials (e.g., glass or polypropylene). Avoid using soft plastic containers that may contain plasticizers. |
| Carryover from Previous Injections | Implement a rigorous column washing protocol between samples. Inject several blank runs to ensure the system is clean. Clean the autosampler needle and injection port. |
| Environmental Contamination | Keep solvent bottles capped when not in use. Maintain a clean and organized workspace. |
Issue 2: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for this compound in spiked samples.
-
Inconsistent results between replicate samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent, time, and temperature. Ensure thorough homogenization of the sample matrix. |
| Matrix Effects | Incorporate a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. |
| Analyte Degradation | Protect samples and standards from light and extreme temperatures. Ensure the pH of all solutions is controlled. |
| Adsorption to Labware | Silanize glassware to reduce active sites for adsorption. Use low-adsorption vials and pipette tips. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and related β-agonists in various matrices, as reported in method validation studies. This data can serve as a benchmark for your own laboratory's performance.
| Analyte/Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| This compound in Swine Muscle & Liver | UHPLC-MS/MS | 0.05 - 0.8 | 0.2 - 2.5 | 76.4 - 111.7 | |
| Clenbuterol in Pork, Beef, Hog Liver | HPLC | 0.1 | - | 80.9 - 90.6 | |
| Ractopamine in Bovine & Swine Muscle | LC-MS/MS | - | 0.05 | ~95 | |
| Salbutamol in Bovine & Swine Muscle | LC-MS/MS | - | 5.8 | ~95 | |
| Clenbuterol in Bovine & Swine Muscle | LC-MS/MS | - | 0.22 | ~95 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Animal Tissue
This protocol is a general guideline based on methods for β-agonist residue analysis.
1. Homogenization:
-
Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
2. Enzymatic Hydrolysis:
-
Add 6 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase.
-
Vortex and incubate at 37°C for 16 hours, protected from light.
3. Protein Precipitation:
-
After cooling to room temperature, add 5 mL of 0.1 M perchloric acid.
-
Vortex and centrifuge at 8000 rpm for 8 minutes.
4. Extraction:
-
Transfer the supernatant to a clean tube.
-
Adjust the pH to 10 ± 0.5 with 10 M sodium hydroxide.
-
Add 10 mL of saturated sodium chloride and 10 mL of isopropanol-ethyl acetate (6:4 v/v).
-
Centrifuge at 5000 rpm for 10 minutes.
5. Clean-up (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the this compound with a small volume of an appropriate solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).
6. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: General workflow for this compound sample preparation and analysis.
References
- 1. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Best practices for handling and storing Clenproperol standards
This guide provides best practices for the handling, storage, and troubleshooting of Clenproperol analytical standards to ensure their integrity and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: For long-term storage, this compound standards should be stored at -20°C.[1] Some suppliers may also recommend storage at 2-8°C for shorter periods. Always refer to the certificate of analysis (CoA) provided by the manufacturer for specific storage instructions.
Q2: How should this compound standards be shipped?
A2: this compound standards should be shipped on blue ice to maintain a cool temperature during transit.[1]
Q3: What is the physical appearance and solubility of this compound?
A3: this compound is a pale beige solid. It is soluble in chloroform (B151607) and methanol (B129727).
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, reducing agents, and water.[2] Contact with these substances should be avoided to prevent degradation.
Q5: How stable are this compound solutions?
A5: A study has shown that standard solutions of this compound are stable for at least 9 months when stored in a refrigerator.[3] However, it is best practice to prepare fresh solutions for critical experiments and to perform periodic stability checks on stock solutions.
Q6: How should I prepare a stock solution of this compound?
A6: To prepare a stock solution, allow the solid this compound standard to equilibrate to room temperature before opening the vial to prevent condensation. Use an appropriate Class A volumetric flask and a calibrated analytical balance. Dissolve the standard in a suitable solvent, such as methanol or chloroform, in which it is freely soluble.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected analytical results (e.g., lower than expected concentration). | Degradation of the this compound standard due to improper storage. | Verify that the standard has been stored at the recommended temperature (-20°C) and protected from light and moisture. Prepare a fresh stock solution from a new vial of the standard if degradation is suspected. |
| Contamination of the standard or solvent. | Use high-purity solvents and clean laboratory equipment. Prepare a fresh solution using a new bottle of solvent. | |
| Inaccurate weighing or dilution. | Ensure the analytical balance and volumetric glassware are properly calibrated. Review the solution preparation procedure. | |
| Visible changes in the physical appearance of the solid standard (e.g., discoloration, clumping). | Exposure to moisture or light. | Discard the standard. Ensure that new standards are stored in a desiccator in a dark, cold environment. |
| Chemical incompatibility. | Review the storage location to ensure the standard is not stored near incompatible chemicals. | |
| Precipitation observed in a prepared solution. | Poor solubility in the chosen solvent at the storage temperature. | Allow the solution to warm to room temperature and sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh solution in a different solvent or at a lower concentration. |
| The solution has exceeded its stability period. | Prepare a fresh solution. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution in Methanol
Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
Calibrated analytical balance
-
10 mL Class A volumetric flask
-
Spatula
-
Weighing paper
-
Pipettes
Procedure:
-
Allow the vial of this compound standard to equilibrate to room temperature for at least 30 minutes before opening.
-
Accurately weigh approximately 10 mg of the this compound standard onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Rinse the weighing paper with small volumes of methanol and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Add approximately 5 mL of methanol to the volumetric flask.
-
Gently swirl the flask until the this compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Once dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C when not in use.
Data Presentation
Summary of this compound Standard Properties
| Property | Description | Reference |
| CAS Number | 38339-11-6 | |
| Molecular Formula | C11H16Cl2N2O | |
| Molecular Weight | 263.16 g/mol | |
| Appearance | Pale Beige Solid | |
| Solubility | Chloroform, Methanol | |
| Recommended Storage | -20°C (long-term), 2-8°C (short-term) | |
| Shipping Condition | Blue Ice | |
| Incompatibilities | Oxidizing agents, Reducing agents, Water | |
| Solution Stability | Stable for at least 9 months in refrigerator |
Visualizations
Caption: Workflow for handling and storing this compound standards.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Validating a New Analytical Method for Clenproperol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of a new analytical method for Clenproperol. Due to the limited availability of publicly accessible, validated methods specifically for this compound, this document leverages established analytical techniques for the structurally similar and well-studied β-agonist, Clenbuterol (B1669167), as a comparative benchmark. The methodologies and performance data presented herein for Clenbuterol can serve as a valuable reference for establishing performance criteria and validation protocols for novel this compound assays.
Comparative Analysis of Analytical Methods for β-Agonists
The selection of an analytical method for this compound will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of common analytical techniques used for the detection of Clenbuterol, offering a baseline for what can be expected from a new this compound method.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation |
| HPLC with UV/Electrochemical Detection | Animal Tissues | 0.5 µg/kg | - | 42.2 - 96.1 | [1] |
| HPLC with UV Detection | Meat | 1 µg/L | - | - | [2] |
| GC-MS | Plasma | 0.5 ng/mL | 1.5 ng/mL | 89 - 101 | [3] |
| GC-MS | Urine | 0.2 ng/µL | 0.7 ng/µL | 91 - 95 | [3] |
| LC-MS/MS | Pork and Liver | 0.05 - 0.15 µg/kg | 0.10 - 0.30 µg/kg | 75.8 - 97.9 | [4] |
| UHPLC-MS/MS | Pork, Beef, Lamb | 0.01 - 0.11 µg/kg | 0.04 - 0.38 µg/kg | 61.35 - 115.93 | |
| ELISA | Bovine Meat | 0.1 µg/kg | - | 72.0 - 84.2 |
Experimental Protocols: Established Methods for β-Agonist Detection
Detailed and robust experimental protocols are crucial for the successful validation of any new analytical method. Below are examples of methodologies that have been successfully applied to the analysis of Clenbuterol in various matrices.
Sample Preparation: Solid-Phase Extraction (SPE) for Meat Samples
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.
-
Homogenization: Homogenize a 2 g sample of mashed pork with 8 mL of deionized water.
-
Vortex and Sonicate: Vortex the mixture for 20 minutes, followed by 30 minutes in an ultrasonic bath.
-
Acidification and Centrifugation: Add 2 mL of dilute acetic acid (3% v/v) and store the solution at 4°C for at least 1 hour. Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Extraction: Transfer the supernatant to a 10 mL volumetric flask and bring to volume with water. Filter the solution through a 0.45 µm filter prior to injection.
Chromatographic Conditions: UHPLC-MS/MS Analysis
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of β-agonists.
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Detection: Tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).
Visualizing the Validation Workflow and Molecular Relationships
To aid in the conceptualization of the validation process and the chemical context of this compound, the following diagrams are provided.
Caption: Workflow for the validation of a new analytical method.
Caption: Structural relationship between this compound and Clenbuterol.
Conclusion
The validation of a new analytical method for this compound is a critical step in ensuring the reliability and accuracy of research and development data. While specific validated methods for this compound are not widely reported, the extensive body of work on the analysis of Clenbuterol provides a solid foundation for this process. By leveraging the established protocols and performance benchmarks for related β-agonists, researchers can confidently develop and validate robust and reliable analytical methods for this compound. The key validation parameters to consider include accuracy, precision, specificity, limit of detection, limit of quantification, linearity, and robustness.
References
- 1. [Determination of clenbuterol in biological samples by high performance liquid chromatography with in series ultraviolet and electrochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Clenproperol Measurements
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Clenproperol, a beta-adrenergic agonist. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance data from various analytical techniques, details experimental protocols, and visualizes complex biological and experimental workflows. While specific inter-laboratory proficiency testing data for this compound is limited, this guide draws upon comparative data for the closely related and structurally similar compound, clenbuterol, to provide a robust framework for methodological evaluation.
Data Presentation: A Comparative Analysis of Analytical Methods
The accurate quantification of this compound is crucial for both therapeutic monitoring and regulatory control. Various analytical techniques are employed for this purpose, each with its own set of performance characteristics. The following tables summarize the quantitative performance of commonly used methods, primarily based on studies of the related compound clenbuterol.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Clenbuterol Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Human Urine | 2 pg/mL | - |
| GC-MS | Human Urine | 2 ng/mL | - |
| GC-MS/MS | Human Urine | 0.03 ng/mL | - |
| GC-HRMS | Human Urine | 0.06 ng/mL | - |
| ELISA | Bovine Meat | - | 0.1 µg/kg |
| LC-PAD | Calf Urine | 0.1–0.2 µg/L | 0.2–0.5 µg/L |
Table 2: Comparison of Recovery and Precision for Clenbuterol Analysis
| Analytical Method | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | Pork | 1.25 µg/kg | 70 - 115 | - |
| LC-MS/MS | Animal Muscle | 1.5 - 3.0 µg/kg | 87.6 - 102.5 | < 10 |
| GC-MS | Meat | 0.4 µg/kg | 63 | - |
| GC-MS/MS | Human Urine | 0.06 - 8.0 ng/mL | 86 - 112 | < 15 (Intra- and Inter-assay) |
| ELISA | Bovine Liver | 1.0 - 2.0 µg/kg | 95 - 113 | - |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are outlines of typical methodologies for the analysis of this compound and related beta-agonists.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a primary technique for the determination of this compound due to its high sensitivity and specificity, and its ability to bypass the need for derivatization.[1]
-
Sample Preparation:
-
Weigh 10.0 g of homogenized tissue sample (e.g., muscle, liver).
-
Add 20 mL of water to dissolve the sample.
-
Add 100 mL of acetone, homogenize, and centrifuge.
-
Collect the supernatant. Repeat the extraction with 50 mL of acetone.
-
Combine the supernatants and evaporate to approximately 30 mL at a temperature not exceeding 40°C.
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) after adding a sodium chloride solution.
-
The organic phase is then evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 or pentafluorophenyl (PFP) column is commonly used for separation.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid, is typical.
-
Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.[3]
-
-
Mass Spectrometry Detection:
-
Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor and product ion transitions for this compound are monitored. For clenbuterol, common transitions include m/z 277.1 → 203.0 and 277.1 → 259.1.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable method for the confirmation of this compound, though it typically requires a derivatization step to improve the volatility of the analyte.[1]
-
Sample Preparation and Extraction:
-
Similar initial extraction steps as for LC-MS/MS.
-
Hydrolysis with β-glucuronidase is often performed for urine samples.
-
Solid-phase extraction (SPE) is commonly used for cleanup and concentration of the analyte.
-
-
Derivatization:
-
The extracted and dried residue is derivatized to make it suitable for GC analysis. A common reagent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).
-
-
GC-MS Conditions:
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometry Detection: Operated in selected ion monitoring (SIM) or full-scan mode.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that is often used for the rapid analysis of a large number of samples. It is based on the principle of antigen-antibody reaction.
-
Sample Preparation:
-
Homogenized tissue samples are extracted with a buffer solution.
-
Centrifugation is performed to separate the supernatant containing the analyte.
-
The supernatant can often be directly used in the ELISA kit.
-
-
ELISA Procedure:
-
The procedure is typically performed according to the manufacturer's instructions for the specific ELISA kit.
-
This usually involves the addition of the sample extract, enzyme-conjugated antibody, and substrate to microtiter plates.
-
The color development is measured using a microplate reader, and the concentration is determined from a standard curve.
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
This compound, as a beta-2 adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, which is coupled to a stimulatory G protein. This initiates a signaling cascade that leads to various physiological responses.
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound in biological matrices, from sample collection to data analysis.
Caption: A generalized experimental workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
- 3. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Identification of Clenbuterol in Seized Samples: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The illicit use of clenbuterol (B1669167) as a growth promoter in livestock and as a performance-enhancing substance in sports necessitates robust and reliable analytical methods for its detection and confirmation in seized samples. This guide provides a comprehensive comparison of the most commonly employed techniques, offering experimental data and detailed protocols to aid researchers and forensic scientists in selecting the optimal method for their specific needs. The primary confirmatory methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are compared with commonly used screening techniques like immunoassays.
Comparative Performance of Analytical Methods
The selection of an analytical method for clenbuterol identification is often a trade-off between sensitivity, specificity, and throughput. While immunoassays offer rapid screening of a large number of samples, chromatographic techniques coupled with mass spectrometry provide the high degree of certainty required for confirmatory purposes.[1][2][3][4][5] The following table summarizes the key performance characteristics of the most prevalent methods.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Throughput | Specificity | Primary Use |
| GC-MS | 0.02 - 2 ng/mL | ~0.022 ng/mL | Urine, Liver, Meat | Medium | High | Confirmation |
| GC-MS/MS | 0.03 ng/mL | Not explicitly stated | Urine | Medium | Very High | Confirmation |
| GC-HRMS | 0.06 ng/mL | Not explicitly stated | Urine | Medium | Very High | Confirmation |
| LC-MS/MS | 2 pg/mL - 2 ng/mL | 13 pg/mL - 0.1 ng/mL | Urine, Serum, Meat | High | Very High | Screening & Confirmation |
| ELISA | ~0.1 - 0.5 µg/L | ~0.6 - 1.0 µg/L | Meat, Blood, Urine | High | Medium | Screening |
| Lateral Flow Immunoassay | 0.02 - 1.0 ng/mL | Not applicable | Meat, Liver | Very High | Medium | Field Screening |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the key experimental protocols for the confirmatory and screening methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the confirmation of clenbuterol. The protocol typically involves sample preparation, derivatization, and instrumental analysis.
a. Sample Preparation and Extraction:
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to release conjugated clenbuterol.
-
Liquid-Liquid Extraction (LLE): The sample is made alkaline (pH ~12) and extracted with an organic solvent mixture such as diethylether/tert-butanol.
-
Solid-Phase Extraction (SPE): Alternatively, SPE with a C18 or similar cartridge can be used for cleanup and concentration.
b. Derivatization:
-
Clenbuterol is a polar molecule and requires derivatization to improve its volatility and chromatographic behavior for GC analysis.
-
A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide catalyst, or a mixture of BSTFA and TMCS. The reaction is typically carried out at an elevated temperature (e.g., 80°C for 60 minutes).
c. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890A or similar, equipped with a capillary column (e.g., HP-5MS).
-
Mass Spectrometer: An Agilent 5975C or equivalent mass selective detector.
-
Ionization: Electron Impact (EI) is standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized clenbuterol. For the bis-TMS derivative, key ions include m/z 335, 337, 300, and 227.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for both screening and confirmation of clenbuterol, often without the need for derivatization.
a. Sample Preparation and Extraction:
-
Dilution: For urine samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase and an internal standard is added.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, online or offline SPE is employed. This involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions. Commonly used transitions for clenbuterol are m/z 277.1 → 203.0 and 277.1 → 259.1. To reduce false positives, additional transitions such as 277.1 → 132.0 and 277.1 → 168.0 can be monitored.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening tool due to its high throughput and relatively low cost.
a. Principle:
-
This is a competitive immunoassay. Clenbuterol in the sample competes with a clenbuterol-enzyme conjugate for binding to a limited number of anti-clenbuterol antibody binding sites coated on a microplate.
-
The amount of color developed is inversely proportional to the concentration of clenbuterol in the sample.
b. Procedure:
-
Extraction: Samples like meat are homogenized and extracted with a solvent such as methanol. The extract is then evaporated and reconstituted in a sample dilution buffer.
-
Assay: The prepared sample, standards, and a clenbuterol-enzyme conjugate are added to the antibody-coated microplate wells.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the bound enzyme conjugate to produce color.
-
Stopping and Reading: A stop solution is added to terminate the reaction, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
Visualized Workflows and Pathways
To further elucidate the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.
Caption: Workflow for Clenbuterol Confirmation by GC-MS.
Caption: Workflow for Clenbuterol Confirmation by LC-MS/MS.
Caption: Workflow for Clenbuterol Screening by ELISA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for the detection of clenbuterol. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
Comparative Analysis of Clenproperol and Clenbuterol: A Guide for Researchers
A comprehensive review of existing data on Clenbuterol's performance and a candid assessment of the information gap concerning Clenproperol.
For researchers, scientists, and drug development professionals navigating the landscape of β2-adrenergic agonists, a clear understanding of the pharmacological profiles of compounds like Clenbuterol (B1669167) and its lesser-known counterpart, this compound, is crucial. While both are recognized as β2-agonists, the depth and breadth of available scientific literature vary dramatically between the two. This guide provides a detailed statistical and mechanistic overview of Clenbuterol, based on extensive research, and transparently addresses the current lack of comparative data for this compound.
Clenbuterol is a potent β2-adrenergic agonist known for its effects on both muscle growth and fat reduction.[1] It is not approved for human use by the FDA but is utilized in veterinary medicine to treat airway obstruction in horses.[1] Its anabolic and lipolytic properties have led to its frequent off-label use as a performance-enhancing drug.[1][2] In contrast, information on this compound is sparse, largely confined to chemical databases and analytical testing literature, identifying it as a related compound to Clenbuterol.[] There is a significant lack of published studies detailing its specific efficacy, mechanism of action, and side effect profile, making a direct statistical comparison with Clenbuterol impossible at this time.
Clenbuterol: A Data-Driven Overview
Clenbuterol's effects are primarily mediated through its interaction with β2-adrenergic receptors, leading to a cascade of intracellular events. This interaction stimulates adenylyl cyclase, which in turn increases cyclic adenosine (B11128) monophosphate (cAMP) levels. The elevation of cAMP activates protein kinase A (PKA), a key enzyme in various cellular regulatory processes.
Anabolic Effects
Clenbuterol has demonstrated anabolic effects on skeletal muscle, promoting muscle protein synthesis and inhibiting its breakdown. This leads to an increase in lean muscle mass. Studies in animals have shown significant increases in the mass of specific muscles following Clenbuterol administration.
Fat Loss (Lipolytic) Effects
The compound is also a potent agent for fat loss. It enhances lipolysis, the breakdown of fats, and increases the body's metabolic rate. Research has shown that Clenbuterol can significantly reduce body fat percentage. In one study involving young healthy men, a single dose of Clenbuterol increased the resting metabolic rate by 21% and fat oxidation by 39%.
Potential Side Effects
Despite its performance-enhancing effects, Clenbuterol use is associated with a range of potential side effects. These can include increased heart rate, heart palpitations, tremors, anxiety, and electrolyte imbalances. In some reported cases of misuse, more severe adverse events such as tachycardia, hypokalemia, and even myocardial injury have been observed.
Quantitative Data Summary: Clenbuterol
| Parameter | Effect | Key Findings |
| Anabolic Effect | Increase in lean muscle mass | Studies in rats showed significant increases in gastrocnemius muscle mass, protein, and RNA content. |
| Fat Loss | Reduction in body fat | Long-term, low-dose administration in horses resulted in significant decreases in body fat without weight loss. A single 80 μg dose in men increased resting energy expenditure by 21% and fat oxidation by 39%. |
| Metabolic Rate | Increased | Clenbuterol has thermogenic properties, increasing the body's core temperature and basal metabolic rate. |
| Common Side Effects | Cardiovascular and Neurological | Increased heart rate, palpitations, tremors, and anxiety are commonly reported. |
| Serious Adverse Events | Cardiovascular | Cases of misuse have been linked to tachycardia, widened pulse pressure, and elevated troponin levels, indicating potential myocardial injury. |
Experimental Protocols: Clenbuterol
Animal Studies for Anabolic Effects
A common experimental design to assess the anabolic effects of Clenbuterol in animal models, such as rats, involves the following steps:
-
Animal Model: Male Wistar rats are often used.
-
Acclimatization: Animals are housed in a controlled environment for a set period before the experiment.
-
Grouping: Rats are randomly assigned to a control group and a Clenbuterol-treated group.
-
Administration: Clenbuterol is typically administered in the diet at a specific concentration (e.g., 4 mg/kg of diet).
-
Duration: The treatment period can vary, for example, over several weeks.
-
Outcome Measures: At the end of the study period, specific muscles (e.g., gastrocnemius) are dissected and weighed. Muscle protein and RNA content are also analyzed.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treated and control groups.
Experimental workflow for assessing anabolic effects.
Human Studies for Metabolic Effects
To investigate the metabolic effects of Clenbuterol in humans, a crossover study design is often employed:
-
Participants: Healthy male volunteers are recruited.
-
Screening: Participants undergo a medical screening to ensure they meet the inclusion criteria.
-
Design: A randomized, placebo-controlled, crossover design is used.
-
Intervention: Participants receive a single oral dose of Clenbuterol (e.g., 80 μg) or a placebo on separate occasions, with a washout period in between.
-
Measurements: Resting metabolic rate and fat oxidation are measured before and after drug administration using indirect calorimetry. Blood samples are collected to measure metabolic parameters.
-
Statistical Analysis: Paired t-tests or repeated measures ANOVA are used to compare the effects of Clenbuterol and placebo.
Signaling Pathways of Clenbuterol
The primary mechanism of action for Clenbuterol involves the activation of the β2-adrenergic receptor, which initiates a downstream signaling cascade.
Clenbuterol's primary signaling pathway.
Further research has indicated that Clenbuterol can also upregulate the histone demethylase JHDM2a through the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway, which may contribute to its effects on muscle and adipose tissue.
JHDM2a upregulation pathway by Clenbuterol.
This compound: The Information Void
As of late 2025, a thorough review of scientific literature reveals a significant lack of published, peer-reviewed studies on this compound that provide quantitative data on its anabolic, lipolytic, or side effect profiles. While it is identified as a β-agonist and a structural analog of Clenbuterol, no direct comparative studies or detailed mechanistic investigations are readily available. This absence of data prevents a meaningful statistical analysis and comparison with Clenbuterol.
Conclusion for the Research Community
For researchers and drug development professionals, Clenbuterol presents a well-documented, albeit controversial, pharmacological agent with established anabolic and lipolytic effects mediated through the β2-adrenergic signaling pathway. The available data allows for a robust understanding of its potential benefits and risks.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Clenproperol
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Clenproperol, a substance requiring meticulous handling to protect both laboratory personnel and the environment. Adherence to these protocols is paramount for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with caution to avoid direct contact.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, eye protection or a face shield, and a lab coat, should be worn at all times.[2][3] All handling of this compound should occur within a well-ventilated laboratory hood.[1][2] In the event of a spill, immediately contain the material, prevent it from entering drains, and clean the area thoroughly.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Additionally, state and local regulations may impose more stringent requirements for pharmaceutical waste disposal. It is the responsibility of the waste generator to determine if the chemical waste is classified as hazardous.
Quantitative Data for Disposal Planning
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Sealed, compatible hazardous waste container | "Hazardous Waste," Chemical Name, Date, Hazard Symbols | Incineration at a permitted facility |
| Contaminated Labware | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," Biohazard Symbol (if applicable) | Autoclave then hazardous waste disposal |
| Aqueous Solutions | Sealed, compatible liquid waste container | "Hazardous Waste," Chemical Name, Concentration, pH, Date | Licensed hazardous waste contractor |
| Contaminated PPE | Labeled hazardous waste bag | "Hazardous Waste," "Contaminated PPE" | Incineration at a permitted facility |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated materials, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a designated sharps container.
-
PPE: Place all contaminated personal protective equipment in a designated hazardous waste bag.
2. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any relevant hazard symbols.
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the accumulated this compound waste.
-
Provide the contractor with a detailed inventory of the waste.
-
Ensure all shipping and transportation regulations are met, including proper manifesting of the hazardous waste.
4. Documentation:
-
Maintain a detailed record of all this compound waste generated and disposed of, including dates, quantities, and disposal manifests. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
